1-Aminocyclopropanecarbothioamide
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Overview
Description
1-Aminocyclopropanecarbothioamide is an organic compound that features a cyclopropane ring with an amino group and a thioamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminocyclopropanecarbothioamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific conditions such as the presence of strong bases or catalysts to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclopropanecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino or thioamide groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
1-Aminocyclopropanecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a useful tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Aminocyclopropanecarbothioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include the modulation of metabolic processes or the alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: A structurally similar compound with a carboxylic acid group instead of a thioamide group.
Cyclopropanecarboxylic Acid Derivatives: Compounds with similar cyclopropane rings but different functional groups attached.
Uniqueness
1-Aminocyclopropanecarbothioamide is unique due to the presence of both an amino group and a thioamide group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-aminocyclopropane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRAFJGHQSNZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=S)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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